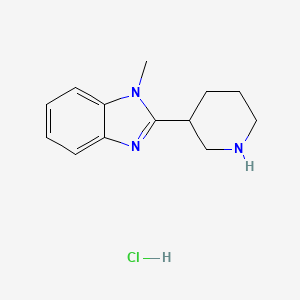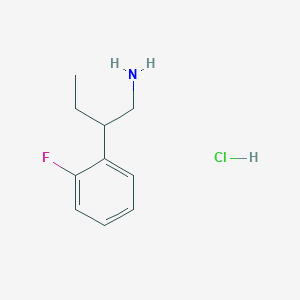
2-(2-Fluorophenyl)butan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14FN·HCl. It is a derivative of butan-1-amine, where a fluorophenyl group is attached to the second carbon of the butyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)butan-1-amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-(2-fluorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2-fluorophenyl)butan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)butan-1-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluorophenyl)butan-2-amine hydrochloride
- 2-(4-Fluorophenyl)butan-1-amine hydrochloride
Uniqueness
2-(2-Fluorophenyl)butan-1-amine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-8(7-12)9-5-3-4-6-10(9)11;/h3-6,8H,2,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZHINQHCQUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
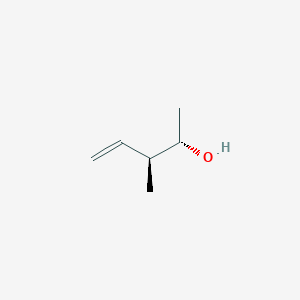
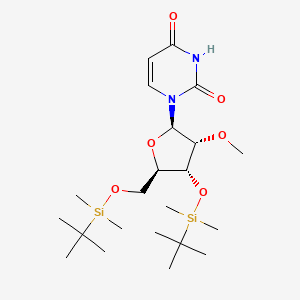
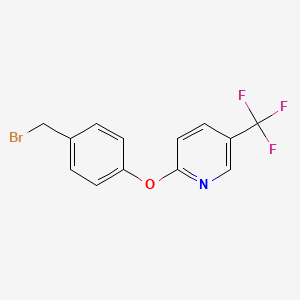
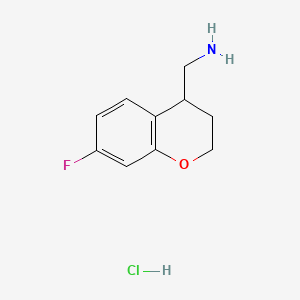
![Decahydropyrazino[1,2-a][1,4]diazepine-4,10-dione hydrochloride](/img/structure/B8216650.png)
![2,7,10-Triazaspiro[5.6]dodecan-9-one dihydrochloride](/img/structure/B8216655.png)
![Tert-butyl 10-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B8216658.png)
![tert-butyl 4,9-dioxo-decahydro-1H-pyrazino[1,2-a][1,4]diazocine-2-carboxylate](/img/structure/B8216669.png)

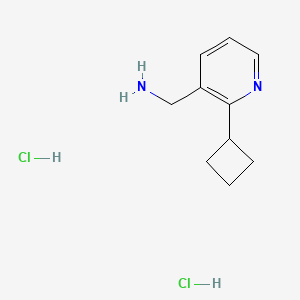
![1-{1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}methanamine hydrochloride](/img/structure/B8216707.png)
![1-[7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride](/img/structure/B8216723.png)
